Lipophilicity Control: LogP Values Across Halogen-Substituted 2-Aminopyrimidines
2-Amino-4,6-difluoropyrimidine exhibits a logP of 0.34, which is 1.1–1.6 log units lower than 2-amino-4,6-dichloropyrimidine (logP 1.43–1.95) and 1.8 log units lower than 2-amino-4,6-dibromopyrimidine (logP 2.165) . This substantial lipophilicity reduction, driven by the strong electron-withdrawing yet hydrophilic character of fluorine, directly impacts aqueous solubility and non-specific protein binding.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.34 (ACD/Labs prediction) |
| Comparator Or Baseline | 2-Amino-4,6-dichloropyrimidine: LogP 1.43–1.95; 2-Amino-4,6-dibromopyrimidine: LogP 2.165 |
| Quantified Difference | ΔLogP ≈ –1.1 to –1.6 (vs dichloro); ΔLogP ≈ –1.8 (vs dibromo) |
| Conditions | In silico prediction (ACD/Labs); standard octanol-water partitioning |
Why This Matters
Selecting a building block with lower logP reduces the risk of solubility-limited absorption and off-target binding, which are critical factors in lead optimization.
